molecular formula C7H9ClO2 B14506425 3-Chloro-2-prop-2-ynoxyoxolane CAS No. 63960-18-9

3-Chloro-2-prop-2-ynoxyoxolane

Cat. No.: B14506425
CAS No.: 63960-18-9
M. Wt: 160.60 g/mol
InChI Key: DRVUBVGRMOGQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-prop-2-ynoxyoxolane is an organic compound with a unique structure that includes a chloro group, a propynoxy group, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-prop-2-ynoxyoxolane typically involves the reaction of 3-chloro-1,2-propanediol with propargyl alcohol under specific conditions. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out in an organic solvent like tetrahydrofuran. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-prop-2-ynoxyoxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-prop-2-ynoxyoxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Chloro-2-prop-2-ynoxyoxolane involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the propynoxy group can undergo addition reactions. These interactions can lead to the formation of various products, depending on the reaction conditions and the presence of other reactants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-prop-2-ynoxyoxolane is unique due to the presence of both the chloro and propynoxy groups attached to an oxolane ring.

Properties

CAS No.

63960-18-9

Molecular Formula

C7H9ClO2

Molecular Weight

160.60 g/mol

IUPAC Name

3-chloro-2-prop-2-ynoxyoxolane

InChI

InChI=1S/C7H9ClO2/c1-2-4-9-7-6(8)3-5-10-7/h1,6-7H,3-5H2

InChI Key

DRVUBVGRMOGQIS-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1C(CCO1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.